2-((3-Bromophenyl)amino)benzoic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 2-((3-Bromophenyl)amino)benzoic acid involves steps like bromination, azidonation, and reduction. These procedures take advantage of starting materials like dimethylbenzoic acid, leading to target compounds characterized by techniques such as IR, 1H NMR, and elemental analysis. Such methods are noted for their simplicity, post-treatment ease, and cost-effectiveness compared to other bromination-based approaches (G. Yong, 2010).
Molecular Structure Analysis
Investigations into the molecular structure of bromophenyl-amino benzoic acid derivatives utilize various spectroscopic techniques, including IR, 1H NMR, and computational methods. These studies reveal information about molecular geometry, intramolecular interactions, and the influence of substituents on the molecule's electronic environment. Notably, analyses like UV–VIS absorption spectra and density functional theory (DFT) calculations provide insights into acid-base dissociation, azo-hydrazone tautomerism, and the electronic properties of these molecules (T. Baul et al., 2009).
Chemical Reactions and Properties
2-((3-Bromophenyl)amino)benzoic acid and its derivatives participate in various chemical reactions, forming complexes with metals, undergoing cyclization, and exhibiting specific reactivity due to the presence of the bromophenyl and amino groups. These reactions not only demonstrate the compound's reactivity but also its potential to form structures with diverse chemical properties and applications. For example, its ability to form complexes with metals like Cd(II) has been explored, highlighting its versatility as a ligand (Sudad A. Jaber et al., 2021).
Scientific Research Applications
Synthesis of Benzamides
- Scientific Field : Organic Chemistry
- Application Summary : “2-((3-Bromophenyl)amino)benzoic acid” is used in the synthesis of benzamide derivatives through direct condensation of carboxylic acids and amines .
- Methods of Application : The reaction was performed under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .
- Results : The prepared catalyst provides active sites for the synthesis of benzamides. The advantages of this method are the use of a superior and recoverable catalyst, low reaction times, simple procedure, high-yielding and eco-friendly process .
Inhibitor of Cholinesterase
- Scientific Field : Biochemistry
- Application Summary : Derivatives of “2-((3-Bromophenyl)amino)benzoic acid” have been evaluated as inhibitors of acetylcholinesterase .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not specified in the source .
Safety And Hazards
Future Directions
Benzamides, including “2-((3-Bromophenyl)amino)benzoic acid”, are used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents . The development of new synthetic methods for this type of compounds can be of considerable importance .
properties
IUPAC Name |
2-(3-bromoanilino)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO2/c14-9-4-3-5-10(8-9)15-12-7-2-1-6-11(12)13(16)17/h1-8,15H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGQJNUPNQPHQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10565978 | |
Record name | 2-(3-Bromoanilino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10565978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-Bromophenyl)amino)benzoic acid | |
CAS RN |
13278-39-2 | |
Record name | 2-[(3-Bromophenyl)amino]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13278-39-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Bromoanilino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10565978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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